4-tert-Butyl-1,2,3-thiadiazole-5-carbonitrile
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Overview
Description
4-tert-Butyl-1,2,3-thiadiazole-5-carbonitrile is a heterocyclic compound that belongs to the thiadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1,2,3-thiadiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pivaloyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1,2,3-thiadiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
4-tert-Butyl-1,2,3-thiadiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1,2,3-thiadiazole-5-carbonitrile involves its interaction with specific molecular targets. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells . The compound’s effects are mediated through its interaction with enzymes and other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 5-tert-Butyl-1,3,4-thiadiazol-2-amine
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide
Uniqueness
4-tert-Butyl-1,2,3-thiadiazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other thiadiazole derivatives .
Properties
CAS No. |
72770-69-5 |
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Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
4-tert-butylthiadiazole-5-carbonitrile |
InChI |
InChI=1S/C7H9N3S/c1-7(2,3)6-5(4-8)11-10-9-6/h1-3H3 |
InChI Key |
UWHWGRSUVIQVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SN=N1)C#N |
Origin of Product |
United States |
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